6H-Pyrido(4,3-b)carbazole, 8-methoxy-5,11-dimethyl-
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Overview
Description
6H-Pyrido(4,3-b)carbazole, 8-methoxy-5,11-dimethyl- is a heterocyclic compound with the molecular formula C18H16N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole, 8-methoxy-5,11-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a synthesis route might involve the reaction of 5-methoxy-2-nitroaniline with 4-bromo-2,5-dimethylbenzaldehyde, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido(4,3-b)carbazole, 8-methoxy-5,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
6H-Pyrido(4,3-b)carbazole, 8-methoxy-5,11-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6H-Pyrido(4,3-b)carbazole, 8-methoxy-5,11-dimethyl- involves its interaction with specific molecular targets. It may bind to DNA or proteins, affecting cellular processes such as replication and transcription. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: Another pyridocarbazole with notable anticancer properties.
Carbazole: A simpler structure but with similar chemical reactivity.
Isoquinoline: Shares some structural similarities but differs in its chemical behavior.
Uniqueness
6H-Pyrido(4,3-b)carbazole, 8-methoxy-5,11-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5263-05-8 |
---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
8-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-5-4-12(21-3)8-16(14)20-18/h4-9,20H,1-3H3 |
InChI Key |
LXTHPJOVHPWMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC(=C4)OC)C |
Origin of Product |
United States |
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